molecular formula C12H17NS B13256072 N-(2-ethylphenyl)thiolan-3-amine

N-(2-ethylphenyl)thiolan-3-amine

Cat. No.: B13256072
M. Wt: 207.34 g/mol
InChI Key: KUUYHRFKQFJGEY-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)thiolan-3-amine is an organic compound with the molecular formula C₁₂H₁₇NS It is a member of the thiolane family, characterized by a sulfur-containing five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)thiolan-3-amine typically involves the reaction of 2-ethylphenylamine with thiolane derivatives under controlled conditions. One common method includes the nucleophilic substitution reaction where 2-ethylphenylamine reacts with a thiolane halide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)thiolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at low temperatures.

    Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in tetrahydrofuran or ether.

    Substitution: Alkyl halides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Secondary or tertiary amines

Scientific Research Applications

N-(2-ethylphenyl)thiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases where sulfur-containing compounds are known to be effective.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiolane ring can form covalent bonds with biological molecules, potentially altering their function. The amine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)thiolan-3-amine
  • N-(2-ethylphenyl)thiolan-2-amine
  • N-(2-propylphenyl)thiolan-3-amine

Uniqueness

N-(2-ethylphenyl)thiolan-3-amine is unique due to the specific positioning of the ethyl group on the phenyl ring and the thiolane ring structure. This configuration imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-(2-ethylphenyl)thiolan-3-amine

InChI

InChI=1S/C12H17NS/c1-2-10-5-3-4-6-12(10)13-11-7-8-14-9-11/h3-6,11,13H,2,7-9H2,1H3

InChI Key

KUUYHRFKQFJGEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2CCSC2

Origin of Product

United States

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